SLCA-Sulfolithocholic acid

RORγt Th17 nuclear receptor

SLCA-Sulfolithocholic acid (lithocholic acid 3α-sulfate, CAS 34669-57-3; molecular formula C₂₄H₄₀O₆S, MW 456.64 g/mol) is the 3-O-sulfated derivative of the secondary bile acid lithocholic acid (LCA), generated by intestinal microbial sulfation of LCA. It belongs to the bile acid/alcohol class of steroidal lipids, bearing a sulfate ester at the 3α-position of the 5β-cholan-24-oic acid backbone.

Molecular Formula C24H40O6S
Molecular Weight 456.6 g/mol
Cat. No. B12296043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSLCA-Sulfolithocholic acid
Molecular FormulaC24H40O6S
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C
InChIInChI=1S/C24H40O6S/c1-15(4-9-22(25)26)19-7-8-20-18-6-5-16-14-17(30-31(27,28)29)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21H,4-14H2,1-3H3,(H,25,26)(H,27,28,29)
InChIKeyAXDXVEYHEODSPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SLCA-Sulfolithocholic Acid: A 3-O-Sulfated Secondary Bile Acid for Targeted Receptor Pharmacology and Hepatobiliary Biomarker Research


SLCA-Sulfolithocholic acid (lithocholic acid 3α-sulfate, CAS 34669-57-3; molecular formula C₂₄H₄₀O₆S, MW 456.64 g/mol) is the 3-O-sulfated derivative of the secondary bile acid lithocholic acid (LCA), generated by intestinal microbial sulfation of LCA [1]. It belongs to the bile acid/alcohol class of steroidal lipids, bearing a sulfate ester at the 3α-position of the 5β-cholan-24-oic acid backbone [2]. Unlike its parent LCA, which is a hydrophobic, membrane-disrupting, hepatotoxic secondary bile acid that acts as an FXR antagonist (IC₅₀ 0.7–1.4 μM) and TGR5 agonist, sulfation at the 3-position fundamentally alters SLCA's receptor selectivity profile—conferring affinity for the nuclear receptor RORγt (Kd 1.7 μM) and the G protein-coupled receptor GPR39 (EC₅₀ 0.88–0.97 μM with Zn²⁺) while diminishing TGR5/GPBAR1 activation [3]. SLCA is the predominant circulating form of lithocholate in healthy humans (1.6 ± 0.1 μM fasting serum), underscoring its physiological relevance as a detoxified, transport-competent bile acid species [4].

Why Unmodified Lithocholic Acid or Other Non-Sulfated Bile Acids Cannot Substitute for SLCA-Sulfolithocholic Acid in Targeted Assays


The 3-O-sulfation of LCA is not a passive solubility modification but a decisive structural determinant that reroutes receptor engagement, cellular selectivity, and pharmacokinetic fate. Non-sulfated LCA is a promiscuous, hepatotoxic bile acid that activates TGR5, antagonizes FXR, and disrupts membranes at micromolar concentrations; in contrast, 3-O-sulfation abolishes LCA's TGR5 agonism [1], confers novel GPR39 agonism with Zn²⁺-dependent potentiation (EC₅₀ shift from ~41 μM to ~0.9 μM) , and enables selective RORγt binding that LCA itself lacks [2]. Physiologically, sulfation is the dominant detoxification pathway for lithocholate in humans: in healthy subjects, the majority of circulating lithocholate exists in sulfated form (1.6 ± 0.1 μM), and sulfation diverts 24% of the bile acid load to urinary excretion versus negligible renal clearance of the unsulfated species [3][4]. A researcher substituting generic LCA for SLCA would therefore engage an entirely different receptor panel (TGR5/FXR vs. RORγt/GPR39), introduce confounding hepatotoxicity, and fail to recapitulate the sulfation-dependent signaling and transport mechanisms that define SLCA's biological role.

SLCA-Sulfolithocholic Acid — Quantitative Evidence of Differentiation from Lithocholic Acid and Related Bile Acid Analogs


RORγt Ligand-Binding Domain Affinity: LCA-3-Sulfate vs. 3-Oxo-Lithocholic Acid

In a direct head-to-head comparison using RORγt ligand-binding domain (LBD) interaction assays, lithocholic acid 3-sulfate (LCA-3-S) demonstrated superior binding to RORγt LBD compared to 3-oxo-lithocholic acid (3-oxo-LCA), the oxidized LCA metabolite previously identified as an endogenous RORγt antagonist [1]. The equilibrium dissociation constant (Kd) of LCA-3-S for RORγt has been independently reported as 1.7 μM . Notably, other bile acid sulfates—including those derived from cholic acid, chenodeoxycholic acid, and deoxycholic acid—exhibited no detectable binding to RORγt LBD, indicating that 3-O-sulfation of the monohydroxy LCA scaffold is uniquely permissive for RORγt engagement [1].

RORγt Th17 nuclear receptor bile acid metabolite immunomodulation

Selective Suppression of Th17 Cell Differentiation Without Impact on Th1, Th2, or Treg Lineages

In primary mouse CD4⁺ T lymphocyte polarization assays, LCA-3-S dose-dependently suppressed Th17 cell differentiation over a concentration range of 5–20 μM, achieving inhibition potency comparable to 3-oxo-LCA [1]. Critically, at the same concentration range, LCA-3-S did not inhibit the differentiation of Th1, Th2, or Treg cells, demonstrating functional selectivity for the Th17 lineage [1]. This contrasts with unsulfated lithocholic acid (LCA), which is broadly cytotoxic to multiple cell types at micromolar concentrations due to its membrane-disrupting detergent properties and lacks this lineage-restricted immunomodulatory profile [2].

Th17 differentiation T cell lineage RORγt inverse agonism autoimmune disease model immunoselectivity

GPR39 Agonism with Zn²⁺-Dependent Potentiation: A Receptor Selectivity Profile Absent in Non-Sulfated Lithocholic Acid

Lithocholic acid 3-sulfate (LCAS) is a GPR39 agonist whose potency is dramatically enhanced by physiological concentrations of Zn²⁺. In recombinant cell lines, LCAS activates GPR39 with EC₅₀ values of 41 μM (M39-20 cells) and 42.4 μM (hGPR39-2 cells) in the absence of Zn²⁺, which shift to 0.88 μM and 0.97 μM respectively in the presence of Zn²⁺—representing an approximately 43–47-fold potentiation . This Zn²⁺-dependent GPR39 activation is a property shared by 3-O-sulfated lithocholic acid species (LCAS, TLCAS, GLCAS) but not by non-sulfated LCA, which fails to activate GPR39 even in the presence of Zn²⁺ [1]. Conversely, 3-O-sulfation reduces the ability of LCA-derived bile acids to activate GPBAR1 (TGR5), the canonical membrane bile acid receptor targeted by unsulfated LCA and DCA [1].

GPR39 Zn²⁺ potentiation calcium signaling GPCR bile acid receptor

Urinary Excretion Diversion: 24% Renal Clearance of Sulfated vs. Negligible Clearance of Non-Sulfated Lithocholate

In a controlled rat metabolic study using ¹⁴C-labeled lithocholate tracers, sulfated glycolithocholate administered orally was absorbed intact from the intestine and secreted into bile without loss of the sulfate ester. When compared directly with nonsulfated lithocholate, the sulfated species exhibited a fundamentally altered excretion pattern: 24% of the sulfated bile acid dose was excreted in the urine, whereas nonsulfated lithocholate underwent negligible urinary excretion and relied almost exclusively on fecal elimination [1]. This 24% urinary diversion, combined with more rapid fecal excretion, demonstrates that 3-O-sulfation reroutes lithocholate from exclusive enterohepatic cycling toward dual renal–fecal clearance [1]. Additionally, in human studies, fasting serum levels of sulfated lithocholyl conjugates averaged 1.6 ± 0.1 μM in healthy subjects, with the majority of total circulating lithocholate present in sulfated form, confirming that sulfation is the dominant metabolic fate of LCA in human physiology [2].

bile acid excretion renal clearance enterohepatic circulation detoxification pharmacokinetics

Diagnostic Sensitivity of Sulfolithocholylglycine (SLGC) vs. Glycocholic Acid (GC) in Primary Biliary Cirrhosis

In a clinical study of 11 patients with primary biliary cirrhosis (PBC), serum sulfolithocholylglycine (SLGC, the glycine conjugate of SLCA) was abnormally elevated in 100% of patients compared to 20 normal controls, versus 90% for glycocholic acid (GC) [1]. The control group established baseline values of 36 μg% ± 9 μg% for SLGC and 21 μg% ± 14 μg% for GC [1]. In aggressive chronic hepatitis, postprandial determination increased the frequency of abnormal SLGC from 9% (fasting) to 45% (postprandial), paralleling the rise in abnormal GC from 14% to 60%, demonstrating that SLGC provides complementary diagnostic information to primary bile acid markers across hepatobiliary pathologies [1].

primary biliary cirrhosis biomarker hepatobiliary disease sulfolithocholylglycine diagnostic sensitivity

Priority Application Scenarios for SLCA-Sulfolithocholic Acid Based on Quantitative Differentiation Evidence


RORγt-Targeted Th17 Immunology Research and Autoimmune Disease Modeling

SLCA is the optimal tool compound for investigating RORγt-dependent Th17 cell differentiation in autoimmune disease models (e.g., rheumatoid arthritis, multiple sclerosis, inflammatory bowel disease). As demonstrated by Xiao et al. (2022), LCA-3-S selectively suppresses Th17 differentiation at 5–20 μM without perturbing Th1, Th2, or Treg lineages, a selectivity profile not achievable with unsulfated LCA or with the oxidized metabolite 3-oxo-LCA alone [1]. Unlike generic bile acid preparations that engage multiple receptors (FXR, TGR5, PXR, VDR), SLCA's receptor profile is narrowed toward RORγt and GPR39, reducing off-target signaling noise in immunophenotyping experiments. Procurement of high-purity SLCA (≥99% as the disodium salt) is essential for reproducible dose-response studies in CD4⁺ T-cell polarization assays.

GPR39-Mediated Calcium Signaling and Biliary Acute Pancreatitis Mechanisms

SLCA (as LCAS disodium salt) is the reference agonist for studying GPR39-mediated intracellular Ca²⁺ mobilization, particularly in pancreatic acinar cell models of biliary acute pancreatitis. The Zn²⁺-dependent potentiation of GPR39 activation (EC₅₀ 0.88–0.97 μM with Zn²⁺ vs. 41–42.4 μM without) makes SLCA uniquely suited for experiments designed to probe the interplay between bile acid reflux and physiological Zn²⁺ concentrations in the pancreatic microenvironment . Non-sulfated LCA, DCA, and CDCA are inactive at GPR39 and would instead activate TGR5/GPBAR1 (cAMP-coupled), producing confounding signaling outcomes [2]. Researchers should specify the disodium salt form (CAS 64936-81-8) for aqueous solubility compatibility in cell-based Ca²⁺ imaging assays.

Hepatobiliary Disease Biomarker Panel Development and Clinical Metabolomics

SLCA and its glycine conjugate (SLGC) should be included in targeted bile acid profiling panels for cholestatic and hepatobiliary disease research, based on the finding that SLGC is abnormally elevated in 100% of primary biliary cirrhosis patients versus 90% for the conventional marker glycocholic acid [3]. The established normal fasting serum range (SLGC: 36 μg% ± 9 μg%) and the pronounced postprandial dynamic range (9% abnormal fasting → 45% abnormal postprandial in chronic hepatitis) provide validated reference intervals for clinical metabolomics studies [3]. SLCA's distinct retention time and mass spectral properties (HR-ESI-MS: m/z 455.2469 [M−H]⁻) enable unambiguous chromatographic resolution from co-eluting primary and secondary bile acids in LC-MS/MS panels [4].

Bile Acid Sulfation Detoxification and ADME Pharmacokinetic Studies

For investigators studying hepatic detoxification pathways or enterohepatic circulation, SLCA is the validated sulfated lithocholate species that recapitulates the physiologically dominant clearance route: 24% of sulfated lithocholate is excreted renally, versus negligible urinary clearance of the unsulfated parent compound [5]. With 1.6 ± 0.1 μM fasting serum levels representing the majority of circulating lithocholate in humans, SLCA—not LCA—is the appropriate analytical standard for quantifying systemic lithocholate exposure in pharmacokinetic or toxicokinetic studies [6]. Procurement specifications should include certificate of analysis confirming stereochemical purity (9 defined stereocenters; (3α,5β)-configuration) and absence of unsulfated LCA contamination.

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